Acetoacetic acid
Overview
Description
Synthesis Analysis
Acetoacetic acid synthesis involves several biochemical pathways, including the decarboxylation of acetoacetate in the presence of ATP and various coenzymes in mammalian brain preparations. This synthesis requires choline, ATP, substances able to provide active acetate like citrate or acetoacetate itself, and a thermostable coenzyme of unknown composition found in boiled yeast or animal tissue extracts (Lipton & Barron, 1946).
Molecular Structure Analysis
Although specific studies detailing the molecular structure analysis of acetoacetic acid were not found in the search, understanding its structure is essential for exploring its reactivity and synthesis pathways. Acetoacetic acid's molecular structure, consisting of a ketone group and a methyl group attached to a carboxylic acid, allows for its involvement in various chemical reactions, including condensation reactions and its role as a precursor for other important biochemical molecules.
Chemical Reactions and Properties
The chemical properties of acetoacetic acid allow it to participate in a wide range of reactions. Its ketone group can undergo nucleophilic addition reactions, while the acidic hydrogen on the methyl group enables it to act as a precursor in the synthesis of various compounds. Its role in the synthesis of acetylcholine, a neurotransmitter, highlights its biochemical importance and reactivity (Lipton & Barron, 1946).
Scientific Research Applications
Intermediary Metabolite in Fatty Acid Degradation : Acetoacetic acid is formed during the oxidative degradation of fatty acids and certain amino acids. Its structural similarity to other compounds, such as 4-fluorobutyric acid, makes it relevant in studying fatty acid metabolism and related toxic symptoms (Fraser & Pattison, 1955).
Role in Degradation of Homogentisic Acid : Research has identified acetoacetic acid as a product in the enzymatic degradation of homogentisic acid, a process involving specific cofactors and intermediates. This is particularly relevant in understanding the metabolic pathways in microorganisms (Chapman & Dagley, 1962).
Cancer Research and Biotechnological Applications : Acetoacetic acid is known to trigger apoptotic programmed cell death in yeast, sparking interest in its role in cancer research and various biotechnological applications. It may serve as a potential anticancer compound due to its ability to induce apoptosis in cancer cells (Sousa et al., 2013).
Biochemical Analysis Techniques : Acetoacetic acid has been used in the development of colorimetric methods for estimating its concentration in biological samples, contributing significantly to diagnostic and research methodologies (Rosenthal, 1949).
Influence on Renal Hemodynamics : Studies have shown that acetoacetic acid influences renal plasma flow and glomerular filtration rate, both in diabetic patients and control subjects. This is crucial for understanding the metabolic effects of ketone bodies and their role in renal physiology (Trevisan et al., 1987).
Cholesterol Biosynthesis : Acetoacetic acid has been implicated in the biosynthesis of cholesterol, particularly in the utilization of intermediates like squalene. This adds to the understanding of the complex pathways involved in sterol biosynthesis (Langdon & Bloch, 1953).
Neurological Research : Acetoacetic acid, as a ketone body, has been studied for its effects on acid-sensing ion channels in the brain. This is important in understanding the mechanisms behind the ketogenic diet's efficacy in treating drug-resistant epilepsy (Zhu et al., 2019).
Wastewater Treatment : The disinfectant properties of peracetic acid, derived from acetic acid and acetoacetic acid, have been explored in wastewater treatment. This includes its effectiveness against various microbial contaminants and its environmental impact (Kitis, 2004).
Diagnostic Applications in Diabetic Ketosis : Acetoacetic acid is one of the ketone bodies that can be detected in various biological samples, playing a critical role in diagnosing and monitoring diabetic ketosis (Qiao et al., 2014).
Biofuels and Industrial Biotechnology : The tolerance of yeast to acetic acid is crucial for the production of second-generation bioethanol. Identifying the genetic basis of acetic acid tolerance can improve industrial strains' robustness (Meijnen et al., 2016).
Chemical Synthesis and Industry : The role of acetoacetic acid and its derivatives in influencing the lubrication properties of diesel fuels has been investigated, showing its potential as an additive in automotive applications (Anastopoulos et al., 2001).
Safety And Hazards
Future Directions
The metabolic pathway of acetoacetic acid exerts a great impact in cancer; this process is very different from normal cells due to the “Warburg effect” . The concentration of acetoacetic acid is increased in the mitochondria of cancer cells to provide ATP for survival, hindering the growth of normal cells . Therefore, it may be possible to explore new feasible and more effective treatments through the acetoacetic acid metabolic pathway .
properties
IUPAC Name |
3-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJHALXBUFZDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3483-11-2 (lithium salt), 623-58-5 (hydrochloride salt) | |
Record name | Acetoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00202441 | |
Record name | Acetoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
237.00 to 239.00 °C. @ 760.00 mm Hg | |
Record name | Acetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL at 20 °C | |
Record name | Acetoacetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Acetoacetic acid | |
CAS RN |
541-50-4 | |
Record name | Acetoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetoacetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZI204Y1MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
36.5 °C | |
Record name | Acetoacetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.